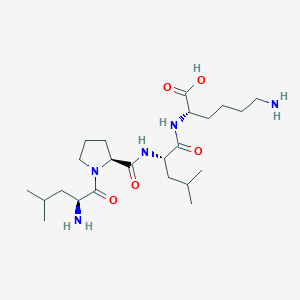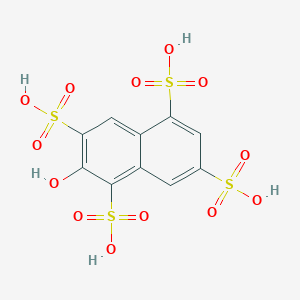
2-Hydroxynaphthalene-1,3,5,7-tetrasulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxynaphthalene-1,3,5,7-tetrasulfonic acid is a sulfonated derivative of naphthalene, characterized by the presence of four sulfonic acid groups and a hydroxyl group on the naphthalene ring. This compound is known for its high solubility in water and its applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxynaphthalene-1,3,5,7-tetrasulfonic acid typically involves the sulfonation of 2-hydroxynaphthalene. The process includes the following steps:
Purification: The resulting product is purified through crystallization or other separation techniques to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where controlled conditions of temperature and concentration are maintained to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxynaphthalene-1,3,5,7-tetrasulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of sulfonated derivatives with different functional groups.
Scientific Research Applications
2-Hydroxynaphthalene-1,3,5,7-tetrasulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various reactions.
Mechanism of Action
The mechanism of action of 2-Hydroxynaphthalene-1,3,5,7-tetrasulfonic acid involves its interaction with molecular targets through its sulfonic acid groups and hydroxyl group. These functional groups enable the compound to form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and stability. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
- 2-Hydroxynaphthalene-1,4-disulfonic acid
- 2-Hydroxynaphthalene-1,5-disulfonic acid
- 2-Hydroxynaphthalene-1,6-disulfonic acid
Comparison: 2-Hydroxynaphthalene-1,3,5,7-tetrasulfonic acid is unique due to the presence of four sulfonic acid groups, which enhance its solubility and reactivity compared to its disulfonic counterparts. This makes it more versatile in various chemical and biological applications.
Properties
CAS No. |
652977-67-8 |
|---|---|
Molecular Formula |
C10H8O13S4 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-hydroxynaphthalene-1,3,5,7-tetrasulfonic acid |
InChI |
InChI=1S/C10H8O13S4/c11-9-8(26(18,19)20)3-5-6(10(9)27(21,22)23)1-4(24(12,13)14)2-7(5)25(15,16)17/h1-3,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20)(H,21,22,23) |
InChI Key |
HQGYQBSVORISJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CC(=C(C(=C21)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12523496.png)
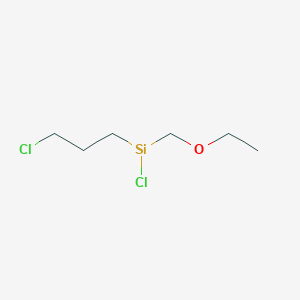
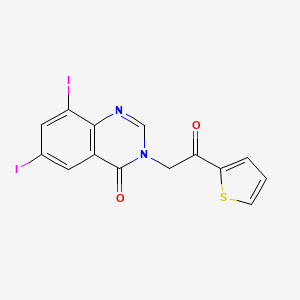
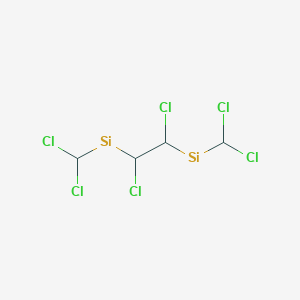
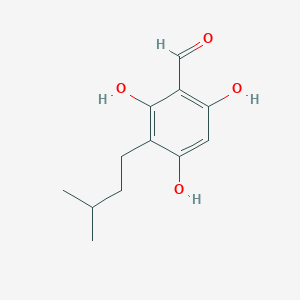

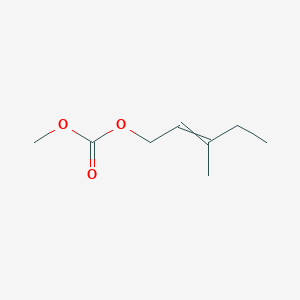
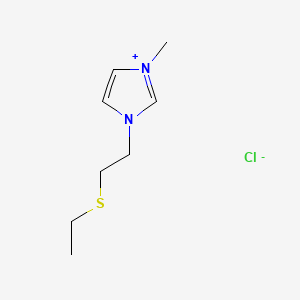
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)
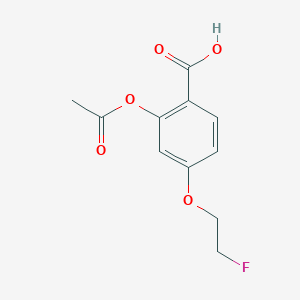


![N-Methyl-N-[3-(4-methylanilino)propyl]formamide](/img/structure/B12523598.png)
